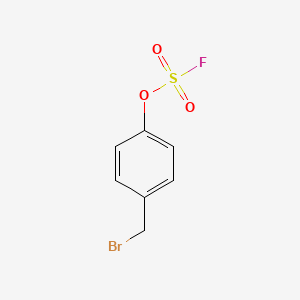

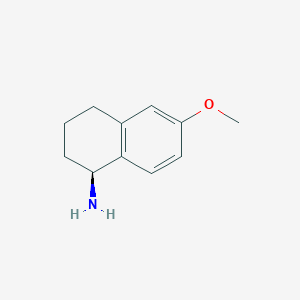

![molecular formula C5H10Cl2N4 B2909909 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride CAS No. 165894-38-2](/img/structure/B2909909.png)

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines are compounds with high biological potential . They have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity . They find use in the treatment of herpes and viral hepatitis B .

Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines involves a general approach of sequential formation of 1,2,3-triazole and pyrazine rings . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, as a result of lactam cyclization, form triazolopyrazines . A rapid and facile method provides entry into 3-aryl substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis .Molecular Structure Analysis

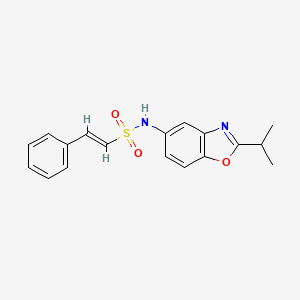

The molecular structure of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is complex and involves a system of heterocyclization . The structure includes a triazole ring fused with a pyrazine ring, forming a unique heterocyclic system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine include the reaction of azides with acetylenedicarboxylic acid ester to form 1,2,3-triazoles . This is followed by the removal of the Boc protection from the amine group, resulting in lactam cyclization to form triazolopyrazines .Mécanisme D'action

Target of Action

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride has been identified as a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.

Mode of Action

The compound interacts with its targets, modulating their activity and inducing changes in their function. For instance, as a modulator of σ-receptors, it can alter neuronal signaling . As an inhibitor of BACE-1, it can affect the processing of amyloid precursor protein, potentially influencing the progression of neurodegenerative diseases . Its inhibition of cytochrome Cyp8b1 can impact cholesterol metabolism .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. The modulation of σ-receptors can influence neuronal signaling pathways . The inhibition of BACE-1 affects the amyloidogenic pathway, potentially reducing the formation of amyloid plaques in Alzheimer’s disease . The inhibition of cytochrome Cyp8b1 can alter cholesterol metabolism, affecting the balance of cholesterol and bile acids .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, its modulation of σ-receptors could alter neuronal signaling, potentially affecting cognition and mood . Its inhibition of BACE-1 could reduce the formation of amyloid plaques, potentially slowing the progression of Alzheimer’s disease . Its inhibition of cytochrome Cyp8b1 could alter cholesterol metabolism, potentially impacting cardiovascular health .

Orientations Futures

The future directions for research on 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine could involve further exploration of its biological potential, including its antiviral and antitumor activities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c1-2-9-5(3-6-1)4-7-8-9;;/h4,6H,1-3H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAMMJCAZHJZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=N2)CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

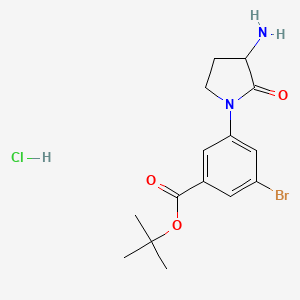

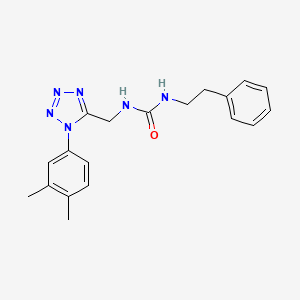

![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)

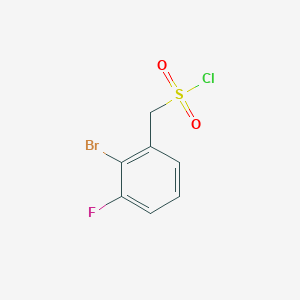

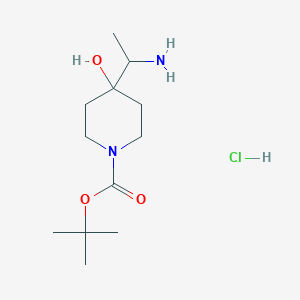

![8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)

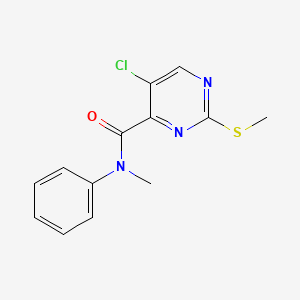

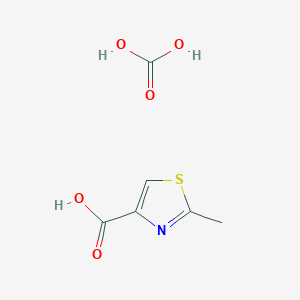

![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)